Methyl 21-hydroxyheneicosanoate
Overview
Description
Methyl 21-hydroxyheneicosanoate, also known as omega-Hydroxy C21:0 methyl ester, is an odd numbered omega-hydroxy heneicosanoic acid . It is often used as an internal standard for studies involving long-chain omega-hydroxy fatty acids . It has the empirical formula C22H44O3 .
Molecular Structure Analysis
The molecular formula of Methyl 21-hydroxyheneicosanoate is C22H44O3 . It has a molecular weight of 356.58 .Chemical Reactions Analysis
Omega-Hydroxy C21:0 fatty acid and other omega-hydroxy fatty acids can be lactonized by certain enzymes into mono- and oligolactones . Omega-Oxidation is a minor fatty acid pathway used for fatty acid metabolism and usually occurs in the smooth endoplasmic reticulum .Physical And Chemical Properties Analysis
Methyl 21-hydroxyheneicosanoate is a solid at room temperature . It has a melting point of 73-76°C . It is soluble in chloroform, warm ethanol, and ethyl ether .Mechanism of Action
Target of Action
Methyl 21-hydroxyheneicosanoate is a hydroxylated fatty acid methyl ester and acts as a substrate for lactonizing lipase from Pseudomonas nov. sp. 109 . This lipase is an enzyme that catalyzes the synthesis of macrocyclic lactones .
Mode of Action
As a substrate, Methyl 21-hydroxyheneicosanoate interacts with the lactonizing lipase, facilitating the enzyme’s ability to synthesize macrocyclic lactones
Biochemical Pathways
The primary biochemical pathway involving Methyl 21-hydroxyheneicosanoate is the synthesis of macrocyclic lactones, catalyzed by the lactonizing lipase . Macrocyclic lactones are a class of compounds that have various biological activities, including antimicrobial, antifungal, and antiparasitic effects. The downstream effects of this pathway would depend on the specific macrocyclic lactone produced and its biological activity.
Result of Action
The result of Methyl 21-hydroxyheneicosanoate’s action as a substrate for lactonizing lipase is the production of macrocyclic lactones . These compounds have various biological activities, which can influence cellular processes depending on the specific macrocyclic lactone produced.
properties
IUPAC Name |
methyl 21-hydroxyhenicosanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O3/c1-25-22(24)20-18-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19-21-23/h23H,2-21H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYYZXLJQNQRSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 21-hydroxyheneicosanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.